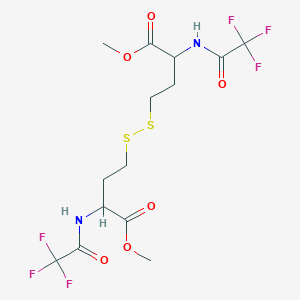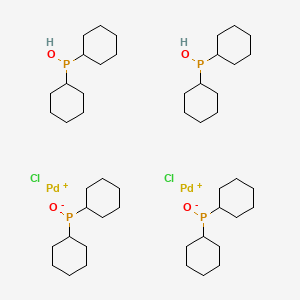![molecular formula C20H31NO7 B12317032 3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12317032.png)
3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
endo-BCN-PEG3-acide est un composé à base de polyéthylène glycol (PEG) comprenant un groupe bicyclo[6.1.0]nonyne (BCN) et un acide carboxylique terminal. Ce composé est largement utilisé en chimie click, une classe de réactions chimiques biocompatibles qui sont très efficaces et sélectives. Le groupe BCN dans l'endo-BCN-PEG3-acide réagit rapidement avec les biomolécules marquées à l'azide, ce qui en fait un outil précieux dans diverses applications scientifiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'endo-BCN-PEG3-acide est synthétisé par une série de réactions chimiques impliquant l'introduction du groupe BCN et de l'espaceur PEG. L'acide carboxylique terminal est introduit par des réactions d'estérification ou d'amidation. Les réactifs couramment utilisés dans ces réactions comprennent l'EDC (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et le HATU (1-[bis(diméthylamino)méthylène]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxyde hexafluorophosphate) .
Méthodes de production industrielle
Dans les milieux industriels, la production d'endo-BCN-PEG3-acide implique une synthèse chimique à grande échelle utilisant des réacteurs automatisés. Le processus est optimisé pour un rendement et une pureté élevés, avec des mesures rigoureuses de contrôle qualité pour garantir la cohérence. Le composé est généralement stocké à basse température pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions
L'endo-BCN-PEG3-acide subit principalement des réactions de chimie click, en particulier la cycloaddition azide-alcyne promue par la contrainte (SPAAC). Cette réaction est très efficace et ne nécessite pas de catalyseur au cuivre, ce qui la rend adaptée aux applications biologiques .
Réactifs et conditions courants
Réactifs : Biomolécules marquées à l'azide, EDC, HATU
Conditions : Température ambiante, solvants aqueux ou organiques
Produits principaux
Les principaux produits formés à partir de ces réactions sont des liaisons amides stables ou des liaisons triazole, selon les réactifs spécifiques utilisés .
Applications de recherche scientifique
L'endo-BCN-PEG3-acide est largement utilisé dans divers domaines de la recherche scientifique :
Chimie : En tant que lieur de chimie click pour la synthèse de molécules et de polymères complexes.
Biologie : Pour le marquage et le suivi des biomolécules dans les cellules et les tissus vivants.
Médecine : Dans le développement de systèmes d'administration de médicaments et d'outils de diagnostic.
Industrie : Utilisé dans la production de matériaux fonctionnalisés et de revêtements de surface.
Mécanisme d'action
Le mécanisme d'action de l'endo-BCN-PEG3-acide implique la réaction rapide et sélective du groupe BCN avec les biomolécules marquées à l'azide. Cette réaction forme une liaison triazole stable, qui est hautement biocompatible et n'interfère pas avec les processus biologiques. L'espaceur PEG améliore la solubilité et la biocompatibilité du composé, ce qui le rend adapté à diverses applications .
Applications De Recherche Scientifique
endo-BCN-PEG3-acid is extensively used in various fields of scientific research:
Chemistry: As a click chemistry linker for the synthesis of complex molecules and polymers.
Biology: For labeling and tracking biomolecules in live cells and tissues.
Medicine: In the development of drug delivery systems and diagnostic tools.
Industry: Used in the production of functionalized materials and surface coatings.
Mécanisme D'action
The mechanism of action of endo-BCN-PEG3-acid involves the rapid and selective reaction of the BCN group with azide-tagged biomolecules. This reaction forms a stable triazole linkage, which is highly biocompatible and does not interfere with biological processes. The PEG spacer enhances the solubility and biocompatibility of the compound, making it suitable for various applications .
Comparaison Avec Des Composés Similaires
Composés similaires
endo-BCN-PEG4-acide : Structure similaire mais avec un espaceur PEG plus long.
exo-BCN-PEG3-acide : Stéréochimie différente du groupe BCN.
Biotine-PEG3-acide : Contient une partie biotine au lieu d'un groupe BCN.
Unicité
L'endo-BCN-PEG3-acide est unique en raison de sa grande réactivité et de sa sélectivité dans les réactions de chimie click, combinées à son excellente solubilité et biocompatibilité. La présence du groupe BCN permet une conjugaison rapide et efficace avec les biomolécules marquées à l'azide, ce qui en fait un outil polyvalent dans diverses applications scientifiques .
Propriétés
Formule moléculaire |
C20H31NO7 |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H31NO7/c22-19(23)7-9-25-11-13-27-14-12-26-10-8-21-20(24)28-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,21,24)(H,22,23)/t16-,17+,18? |
Clé InChI |
NRDCHHRLBMBFHZ-JWTNVVGKSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCC(=O)O)CCC#C1 |
SMILES canonique |
C1CC2C(C2COC(=O)NCCOCCOCCOCCC(=O)O)CCC#C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


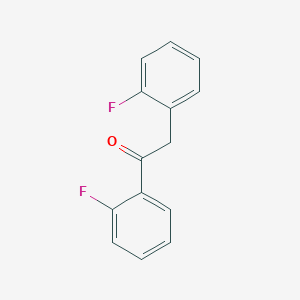
![2-chloro-N-[phenyl(piperidin-2-yl)methyl]-3-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12316956.png)
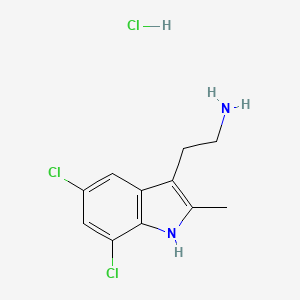
![7-Pyridin-4-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12316968.png)
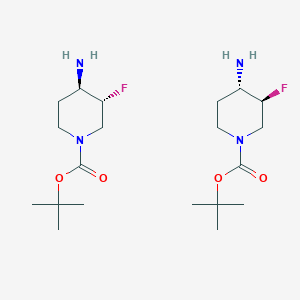
![N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine](/img/structure/B12316978.png)
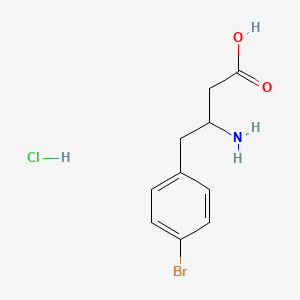
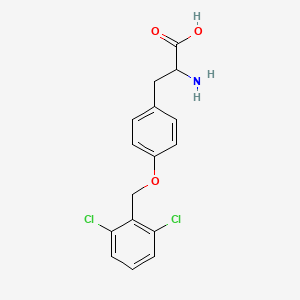
![2-[4-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12317003.png)
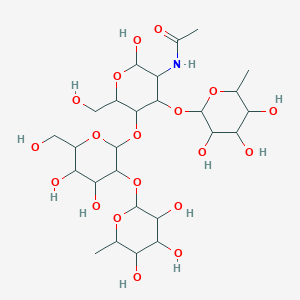
![5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12317026.png)

